Dicyclopentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.020 g/L at 25 °C

Very soluble in ethyl ether, ethanol

Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene.

Solubility in water, g/100ml at 25 °C: 0.002

0.02%

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Functionalized Polymers

One of the most prominent applications of DCPD in scientific research is its use as a precursor for the synthesis of functionalized polymers. Due to its high reactivity, DCPD readily undergoes ring-opening polymerization reactions. By introducing specific catalysts or co-monomers, researchers can control the polymerization process to create polymers with desired properties. These functionalized polymers can possess unique characteristics like good thermal stability, flame retardancy, and electrical conductivity, making them valuable for various advanced material applications [].

Here are some examples of research exploring DCPD-based functional polymers:

- Development of DCPD-based flame-retardant epoxy resins [].

- Synthesis of conductive polymers using DCPD and various co-monomers for applications in organic electronics [].

Understanding Reaction Mechanisms

Dicyclopentadiene's high reactivity also makes it a valuable tool for researchers studying reaction mechanisms. Due to its well-defined structure and readily observable reactions, DCPD serves as a model compound for investigating various types of organic reactions, including cycloadditions, Diels-Alder reactions, and ring-opening polymerizations []. By studying the behavior of DCPD in controlled settings, scientists can gain valuable insights into the fundamental principles governing these reactions.

Dicyclopentadiene is an organic compound with the molecular formula and a molecular weight of approximately 132.2023 g/mol. It is a colorless liquid characterized by its acrid odor, and it has a flash point of 90°F (approximately 32°C) . The compound is insoluble in water but can react vigorously with oxidizing agents and undergoes exothermic reactions with reducing agents, potentially releasing hydrogen gas . Dicyclopentadiene is known for its tendency to polymerize under heat or contamination, which can lead to hazardous situations, including violent ruptures of containers .

- Toxicity: Dicyclopentadiene can irritate the eyes, skin, and respiratory system upon inhalation or contact []. High or repeated exposure can harm the kidneys and lungs [].

- Flammability: DCPD is a flammable liquid with a flash point of 90°F (32°C) []. It poses a fire hazard and should be handled with appropriate precautions.

- Reactivity: DCPD can polymerize exothermically under heat or with contamination, leading to container pressurization and potential explosions [].

- Polymerization: Dicyclopentadiene can polymerize exothermically in the presence of acids or heat, forming complex polymers that are used in various applications .

- Hydration: The compound can react with water in the presence of acids to form various hydration products .

- Addition-Rearrangement: Dicyclopentadiene can undergo addition-rearrangement reactions when treated with acids, leading to the formation of hydrochlorides and other derivatives .

- Reactions with Acids: It reacts with formic acid and chloroacetic acid, especially when catalyzed by cation-exchange resins, to yield various functional products .

Dicyclopentadiene can be synthesized through several methods:

- Thermal Dimerization of Cyclopentadiene: This is the most common method, where cyclopentadiene is heated to promote dimerization.

- Catalytic Processes: Various catalysts can facilitate the conversion of cyclopentadiene into dicyclopentadiene under controlled conditions .

- New Technologies: Recent advancements have introduced innovative methods for producing dicyclopentadiene more efficiently at lower temperatures and pressures, enhancing yield and purity .

Dicyclopentadiene has a wide range of applications, including:

- Resins and Polymers: Used in manufacturing hydrocarbon resins, unsaturated polyester resins, and ethylene propylene diene rubbers.

- Flame Retardants: Acts as a flame retardant in various plastic formulations.

- Intermediate in Agrochemicals: Serves as a precursor for insecticides and other agrochemical products.

- Specialty Chemicals: Utilized in producing cyclic olefin copolymers and fine chemicals for flavors and fragrances .

Dicyclopentadiene shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclopentadiene | A precursor to dicyclopentadiene; more reactive. | |

| Norbornene | A bicyclic alkene used in polymer production; less stable than dicyclopentadiene. | |

| 1,3-Cyclohexadiene | Similar diene structure but less commonly used industrially. | |

| 1,4-Hexadiene | A linear diene; different reactivity profile compared to dicyclopentadiene. |

Dicyclopentadiene's unique bicyclic structure allows it to undergo specific polymerization reactions that distinguish it from other similar compounds. Its stability under certain conditions also makes it valuable for industrial applications where reactivity needs to be controlled.

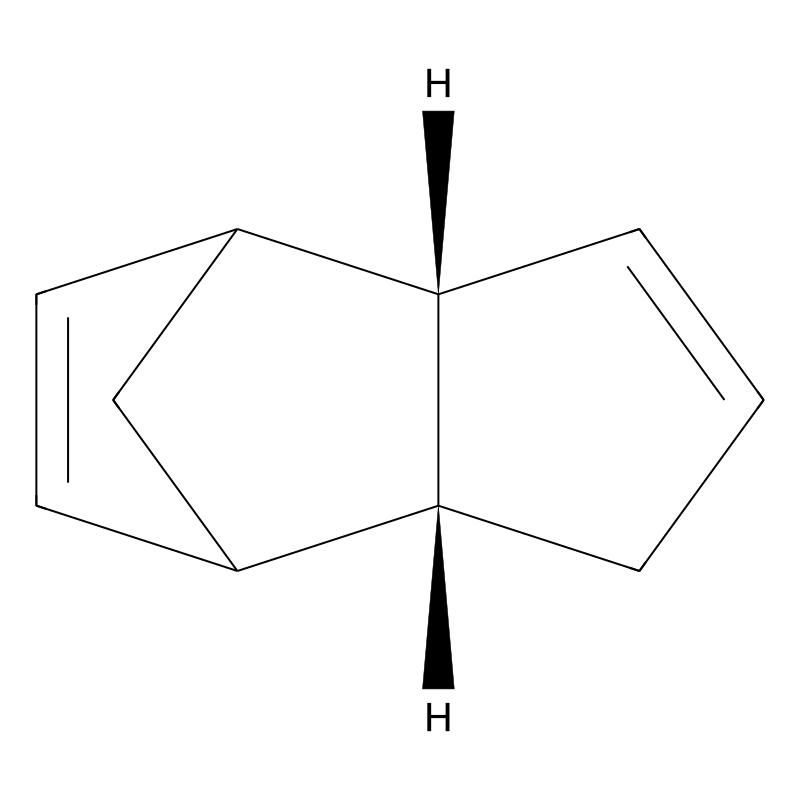

Dicyclopentadiene represents a fascinating example of molecular complexity arising from constitutional isomerism and stereochemical diversity. This tricyclic compound, with the molecular formula C₁₀H₁₂ and molecular weight 132.2023 g/mol [1] [2], exists as multiple stereoisomeric forms that exhibit distinct chemical and physical properties. The compound possesses the IUPAC name tricyclo[5.2.1.0²,⁶]deca-3,8-diene and is commonly known as cyclopentadiene dimer or bicyclopentadiene [1] [2] [3] [4].

Constitutional Isomers: Endo versus Exo Configurations

The constitutional isomerism in dicyclopentadiene arises from the Diels-Alder dimerization of cyclopentadiene, which can proceed through two distinct stereochemical pathways to yield endo- and exo-dicyclopentadiene isomers [3] [5] [6]. This stereochemical differentiation represents a classic example of endo-exo isomerism, a special type of stereoisomerism found in bridged ring systems where substituents can be oriented either toward (endo) or away from (exo) the longest bridge [5].

The spontaneous dimerization of cyclopentadiene at room temperature proceeds with remarkable stereoselectivity, yielding the endo-isomer in a ratio greater than 99:1 as the kinetically favored product [3]. At elevated temperatures of 80°C, this ratio adjusts to approximately 150:1 endo:exo, demonstrating the persistent kinetic preference for endo-product formation [3]. The kinetic control observed at lower temperatures results from the lower activation energy barrier for endo-product formation in the Diels-Alder transition state [7] [6].

However, prolonged heating results in isomerization to the exo-isomer through thermodynamic control [3]. The thermodynamic parameters reveal that the exo-isomer is approximately 0.7 kcal/mol more stable than the endo-isomer, making it the thermodynamically favored product [3] [8]. This energy difference reflects the reduced steric hindrance in the exo-configuration compared to the more congested endo-arrangement.

The two isomers exhibit distinct physical properties that reflect their different molecular geometries. The endo-isomer presents as a white brittle wax at room temperature with a melting point of 32.2°C and density of 1.048 g/cm³ [9] [10]. In contrast, the exo-isomer remains liquid at room temperature, displaying a significantly lower melting point of 19°C and reduced density of 0.982 g/mL [11] [3]. These differences in physical state and density values illustrate the profound impact of stereochemical configuration on molecular packing and intermolecular interactions.

Molecular Geometry and Chirality

Both endo- and exo-dicyclopentadiene isomers exhibit chirality, a fundamental aspect of their stereochemical nature [3] [4]. The chirality arises from the asymmetric bridged ring system that lacks internal symmetry planes, creating molecules that exist as non-superimposable mirror images. This chiral character has significant implications for the biological activity and chemical reactivity of these compounds.

Crystallographic analysis of dicyclopentadiene derivatives provides detailed insights into the molecular geometry and three-dimensional structure. X-ray diffraction studies of hydroxylated dicyclopentadiene derivatives reveal that the compound crystallizes in the monoclinic space group P2₁/n [12]. The structural analysis demonstrates that the bicyclo[2.2.1]heptane skeleton contains two five-membered rings adopting envelope conformations, with maximum deviations from ring planes ranging from 0.865 to 0.886 Å [12].

The molecular framework consists of three fused five-membered rings connected through bridging carbon-carbon bonds. Critical bond length measurements include C-C bridge bonds of 1.572(4) Å and C-O bond lengths in hydroxylated derivatives ranging from 1.417 to 1.428 Å [12]. These structural parameters align with typical values for saturated bridged ring systems and confirm the rigid, constrained geometry characteristic of dicyclopentadiene.

The envelope conformations adopted by the five-membered rings result from the geometric constraints imposed by the bridging structure. These conformational preferences minimize ring strain while accommodating the spatial requirements of the tricyclic framework. The observed bond angles and torsional parameters reflect the balance between minimizing steric repulsion and maintaining optimal orbital overlap in the saturated carbon framework.

Thermodynamic Stability of Isomers

The thermodynamic relationship between endo- and exo-dicyclopentadiene isomers provides crucial insights into their relative stability and interconversion behavior. Comprehensive thermodynamic studies reveal that the dimerization of cyclopentadiene is highly exothermic, with enthalpy values ranging from -18 to -21.9 kcal/mol and an entropy change of -40 eu [8] [13] [14]. These parameters indicate that the dimerization process is both enthalpically and entropically favored, consistent with the spontaneous nature of the reaction at room temperature.

The equilibrium between dicyclopentadiene and its constituent cyclopentadiene monomers exhibits strong temperature dependence. At 25°C, the dissociation constant approximates 10⁻⁴, indicating that the dimer strongly predominates at room temperature [8]. However, at elevated temperatures of 149°C and 195°C, the dissociation constants increase dramatically to 277 and 2200, respectively [8]. This temperature dependence demonstrates that dissociation becomes thermodynamically favored above approximately 150°C, the typical range for retro-Diels-Alder reactions [3] [8].

The isomerization between endo- and exo-forms occurs within a specific temperature range of 125-140°C [15]. This process involves the reversible breaking and reformation of the bridging bonds, allowing the molecular framework to reorganize from the kinetically favored endo-configuration to the thermodynamically preferred exo-arrangement. The relatively narrow temperature window for this isomerization reflects the precise balance between the activation energy requirements and the thermodynamic driving force for exo-isomer formation.

Vaporization enthalpy measurements provide additional thermodynamic insights, with values of 50.2 ± 2.3 kJ/mol for the endo-isomer and 49.1 ± 2.3 kJ/mol for the exo-isomer [16]. These similar values suggest comparable intermolecular interactions in the liquid state, despite the different molecular geometries. The fusion enthalpies show more pronounced differences, with the endo-isomer exhibiting 3.48 ± 0.2 kJ/mol compared to 1.20 ± 0.04 kJ/mol for the exo-isomer [16]. This significant difference in fusion enthalpy reflects the superior molecular packing efficiency in the endo-isomer crystal structure, consistent with its higher melting point and density.

Phase Behavior and Thermal Characteristics

Dicyclopentadiene exhibits distinct phase behavior characteristics that are fundamental to its industrial applications and processing requirements. At room temperature, pure dicyclopentadiene appears as a white brittle wax or colorless crystals, while impure samples typically manifest as light yellow transparent liquids with a characteristic camphor-like or soy wax-like odor [1] [2] [3].

The compound demonstrates well-defined thermal transition points that are critical for processing applications. The melting point ranges from 32 to 34°C, with the exo-isomer displaying a notably lower melting point of 19°C [1] [2] [4]. This differential thermal behavior between stereoisomers reflects the thermodynamic stability differences, where the exo-isomer is approximately 0.7 kcal/mol more stable than the endo-isomer [2]. The boiling point occurs between 170-172°C, accompanied by thermal decomposition processes that become significant above 150°C [1] [2] [4] [5].

Safety-related thermal parameters include a flash point ranging from 32-44°C and an autoignition temperature between 491-503°C [1] [4] [6] [7] [8]. These values indicate that dicyclopentadiene requires careful handling due to its relatively low flash point and flammable nature. The decomposition temperature range of 150-172°C is particularly important for processing applications, as temperatures above this range facilitate the retro-Diels-Alder reaction that converts dicyclopentadiene back to cyclopentadiene monomers [5] [9].

The thermal characteristics extend to its vapor properties, with vapor pressure values between 1.4-3.0 mmHg at 20°C and vapor density of 4.55-4.6 times that of air [1] [10] [8]. These properties influence both environmental fate and industrial handling procedures. The latent heat of evaporation is 38.5 kJ/mol, while the heat of combustion reaches 5,769 kJ/mol, contributing to its high energy density of 10,975 Wh/L [7] [2].

Polymerization of dicyclopentadiene produces materials with distinctive thermal properties. Oligomers derived from dicyclopentadiene exhibit glass transition temperatures ranging from 3-10°C, while cross-linked polydicyclopentadiene networks can achieve significantly higher glass transition temperatures depending on the degree of cross-linking and polymerization conditions [11].

Solubility and Miscibility in Organic Solvents

Dicyclopentadiene demonstrates a characteristic solubility profile that reflects its hydrophobic nature and organic chemical structure. The compound exhibits extremely limited water solubility, with values ranging from 0.002 g/100mL at 25°C to approximately 26.5-40 mg/L at 20-25°C [12] [13] [9] [14]. This low aqueous solubility is consistent with its calculated log P values of 2.89-3.16, indicating significant lipophilicity [15] [9].

In contrast to its poor water solubility, dicyclopentadiene shows excellent miscibility with a wide range of organic solvents. The compound is readily soluble in alcohols, including ethanol, where it demonstrates good dissolution characteristics [16] [14] [17]. Ether solvents provide excellent solvation properties for dicyclopentadiene, making them suitable for extraction and purification procedures [16] [14] [17].

Aromatic and chlorinated solvents exhibit particularly strong solvation capabilities. Benzene and toluene both dissolve dicyclopentadiene effectively, which is advantageous for synthetic applications and polymer processing [18] [19] [20] [17]. Chlorinated solvents including dichloromethane show good solubility, while chloroform provides slightly reduced but still acceptable dissolution [17] [1]. Carbon tetrachloride has been documented as an effective solvent for spectroscopic studies and analytical applications [21].

Ketone solvents, particularly acetone, demonstrate excellent compatibility with dicyclopentadiene, making them useful for cleaning and processing applications [20] [19] [17]. Carboxylic acids such as acetic acid also provide good solvation, which may be relevant for certain synthetic transformations [14] [21].

The compound's solubility extends to petroleum-derived solvents, including petroleum ether, which reflects its hydrocarbon nature and makes it compatible with petroleum-based industrial processes [21]. This broad solubility profile in organic solvents, combined with virtual insolubility in water, makes dicyclopentadiene suitable for phase separation techniques and solvent-based purification methods.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Gas Chromatography-Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for dicyclopentadiene, though interpretation can be complex due to the presence of multiple constitutional isomers and stereoisomers. Carbon-13 nuclear magnetic resonance spectroscopy reveals multiple signals for bridged carbons, with chemical shifts significantly affected by the stereochemistry of the endo and exo configurations [22] [23] [24]. The complex bicyclic structure produces distinctive patterns that allow differentiation between isomeric forms and provide insight into molecular geometry.

Proton nuclear magnetic resonance spectra exhibit complex multiplicity patterns due to the presence of multiple isomers and constitutional forms within typical dicyclopentadiene samples [25] [26] [27]. The vinylic protons appear in characteristic regions, with the cyclopentene double bond protons typically observed between 5.48-5.98 ppm, while any cyclopentadiene impurities show signals at 6.47 and 6.57 ppm [11]. The aliphatic bridge protons produce complex patterns in the 1.2-3.6 ppm region, reflecting the rigid bicyclic framework and multiple stereochemical environments [28].

Lanthanide shift reagents have been employed to aid in signal assignment for carbon-13 nuclear magnetic resonance spectra of dicyclopentadiene derivatives, particularly for epoxide derivatives where stereochemical assignment is critical [22]. These studies have revealed characteristic substituent effects, including marked steric gamma-effects of -8 to -13 ppm observed at bridge carbon signals in the bicyclo[2.2.1]heptane skeleton.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption patterns that enable identification and purity assessment of dicyclopentadiene. The most diagnostic feature is the carbon-carbon double bond stretching vibration at 3053 cm⁻¹, corresponding to the unsaturated HC=CH bonds [28] [29]. This peak can serve as an indicator of dicyclopentadiene purity and the extent of thermal decomposition, as it disappears upon conversion to cyclopentadiene or undergoes changes during polymerization.

Aromatic carbon-carbon stretching vibrations appear in the 1490-1450 cm⁻¹ region, reflecting the partially aromatic character of the bicyclic system [28]. The compound's infrared spectrum also shows characteristic aliphatic carbon-hydrogen stretching vibrations and various deformation modes associated with the rigid bicyclic structure.

During oxidation processes, dicyclopentadiene develops a carbonyl absorption at 1710 cm⁻¹, which serves as a marker for oxidative degradation [30] [31]. This feature becomes prominent when samples are exposed to atmospheric oxygen over extended periods and can be used to monitor stability and degradation processes.

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry represents the gold standard for dicyclopentadiene identification and quantitative analysis. The compound produces a characteristic fragmentation pattern with a base peak at m/z 66 and the molecular ion peak at m/z 132 [26] [32] [33]. The base peak at m/z 66 corresponds to loss of a C₅H₆ unit (cyclopentadiene), reflecting the tendency for retro-Diels-Alder fragmentation under electron impact conditions [26] [32].

The molecular ion peak at m/z 132 confirms the molecular weight and provides definitive identification when combined with retention time data [26] [32] [34]. Additional fragmentation produces peaks at m/z 91 (tropylium ion), m/z 77, m/z 65, and other characteristic fragments that support structural identification [26].

Kovats retention indices for dicyclopentadiene typically range from 1007-1018 on non-polar stationary phases, providing a standardized retention parameter for identification purposes [35]. Typical elution times range from 5.7-7.68 minutes depending on chromatographic conditions, column type, and temperature programming [21] [33].

Gas chromatography-mass spectrometry methods have been developed for environmental monitoring, with detection limits as low as 0.000018 μg/m³ for atmospheric samples [36]. These methods employ selected ion monitoring using the target/reference ion pair of m/z 66/132 for dicyclopentadiene identification and quantification [36]. The technique has proven effective for analyzing dicyclopentadiene in complex matrices including petroleum products, environmental samples, and industrial process streams [33] [37].

Purity

Physical Description

Liquid; OtherSolid

COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

A liquid with an acrid odor.

Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90°F.]

Color/Form

XLogP3

Boiling Point

170.0 °C

172 °C

342°F

Flash Point

24 °C (75 °F)

90 °F (32 °C) (Open cup)

32 °C o.c.

90°F (open cup)

(oc) 90°F

Vapor Density

4.55 (Air = 1)

Relative vapor density (air = 1): 4.6-4.7

4.55

Density

0.9302 g/cu cm at 35 °C

0.98 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

0.98

0.98 (Liquid at 95°F)

LogP

2.78

Odor

Disagreeable odor similar to that of camphor

Sweet, sharp odor, unpleasant

Appearance

Melting Point

15.5 °C

32.9 °C

32-34 °C

92.5°F

90°F

Storage

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

2.29 mmHg

2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/

Vapor pressure, Pa at 20 °C: 180

1.4 mmHg

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

25038-78-2

1755-01-7

Wikipedia

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Steam crackers for the production of ethylene are the primary source of cyclopentadiene and dicyclopentadiene, although a small amount is still recovered from coal tar distillation. The amount of CPD /cyclopentadiene/ produced depends on the feedstock to the cracker. The yield from a naphtha cracker is 6 to 8 times of that from a gas cracker, which uses ethane and propane feed mixture. The cracked gas leaving the furnace section of a steam cracker contains many chemical components. They are separated by a series of fractionation columns. The bottom stream from the debutanizer column, known as the pyrolysis gasoline in the industry, contains the C5 and heavier fraction of the cracked gas. Typically, cyclopentadiene plus dicyclopentadiene constitute 15-25 wt% of the pyrolysis gasoline. Because CPD dimerizes readily, it is usually recovered in the form of the DCPD. ... When the pyrolysis gasoline is processed immediately, the amount of DCPD present is small. ... The C5 fraction of the pyrolysis gasoline is first separated as the overhead of a depentanizer. The C5 stream is heat-soaked in a dimerizer at about 100 degC. The CPD in the C5 stream is converted to DCPD. The separation of the low-boiling C5 components from the DCPD is achieved by a second fractionation in which the DCPD is recovered as the bottom product. The DCPD is mainly in the endo form and has a purity of 82-90%.

If the pyrolysis gasoline is placed in storage before it is processed or if the process is supplemented with purchased pyrolysis gasoline, a significant amount of the CPD /cyclopentadiene/ in the pyrolysis gasoline is already in the form of DCPD, since cyclopentadiene dimerizes to DCPD at a rate of 9 mol %/h at 35 °C. ... The pyrolysis gasoline is first heat-soaked in a dimerizer to convert remaining CPD to DCPD. The effluent from the dimerizer is fractionated in one or more columns where the C5-C9 components are separated from the C10 and heavier fraction. ... The C10 and heavier stream, which contains 50-70% DCPD, is distilled to yield a DCPD overhead product. The purity of the DCPD is 82-95%.

High-purity DCPD in the range of 98-99% is produced by thermal cracking of the lower-purity DCPD. Pure CPD /cyclopentadiene/ is separated from the crude DCPD by distillation and is redimerized in controlled conditions to avoid oligomer formation. Unreacted CPD is stripped from the high-purity DCPD by mild fractionation.

General Manufacturing Information

Petrochemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Sales to Traders & Exports.

Synthetic rubber manufacturing

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: ACTIVE

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Cyclopentadiene polymerizes to dicyclopentadiene on standing. ... It is more convenient form in which to handle cyclopentadiene, and is easily depolymerized by distilling at atmospheric pressure.

DCPD, 3a,4,7,7a-tetrahydo-4,7-methano-1H-indene, can exist in two stereoisomers, the endo and exo forms. ... commercially available DCPD is mostly the endo isomer.

Analytic Laboratory Methods

Analysis of products and residues: By gas-liquid chromatography (GLC) with flame ionization detector.

Ground water extracts were analyzed by GC/MS to determine if derivatives of dicyclopentadiene were present in addition to dicyclopentadiene and other chemical wastes. The derivatives thus identified were characterized by GC high resolution MS, deuterium exchange for active hydrogen in the chemical ionization source of the mass spectrometer, and GC/MS following on-column base catalyzed deuteration of enolizable hydrogen. Two ketone derivatives of dicyclopentadiene were identified by comparison with synthetic standards. Ground water derivatives of dicyclopentadiene were compared with mammalian enzymatic metabolites produced in vitro by incubation with immobilized rabbit liver cytochromes p450. The metabolites were analysed by GC/MS and by GC/MS following derivatization and deuterium labelling. Although not found in ground water samples, the two metabolites were identified as monoepoxides of dicyclopentadiene by comparison with compounds synthesized in the laboratory.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. May form peroxides in storage. ... Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from oxidizing materials, strong acids, and strong bases. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical.

/Dicyclopentadiene/ must be inhibited and maintained under an inert atmosphere to prevent polymerization.

Store only if stabilized. Store in an area without drain or sewer access. Fireproof. Cool. Keep in the dark. Separated from strong oxidants ...

Interactions

An added stabilizer or inhibitor can influence the toxicological properties of /dicyclopentadiene/, consult an expert.

Stability Shelf Life

Dates

2: Elser I, Kordes BR, Frey W, Herz K, Schowner R, Stöhr L, Altmann HJ, Buchmeiser MR. Latent and Air-Stable Pre-Catalysts for the Polymerization of Dicyclopentadiene: From Penta- to Hexacoordination in Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes. Chemistry. 2018 Aug 27;24(48):12652-12659. doi: 10.1002/chem.201801862. Epub 2018 Jul 26. PubMed PMID: 29888813.

3: Goli E, Robertson ID, Geubelle PH, Moore JS. Frontal Polymerization of Dicyclopentadiene: A Numerical Study. J Phys Chem B. 2018 Apr 26;122(16):4583-4591. doi: 10.1021/acs.jpcb.7b12316. Epub 2018 Apr 17. PubMed PMID: 29664637.

4: Long TR, Elder RM, Bain ED, Masser KA, Sirk TW, Yu JH, Knorr DB, Lenhart JL. Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis. Soft Matter. 2018 May 2;14(17):3344-3360. doi: 10.1039/c7sm02407j. PubMed PMID: 29658546.

5: Andler SM, Goddard JM. Stabilization of Lipase in Polymerized High Internal Phase Emulsions. J Agric Food Chem. 2018 Apr 11;66(14):3619-3623. doi: 10.1021/acs.jafc.8b00894. Epub 2018 Mar 30. PubMed PMID: 29582657.

6: Lee MW, An S, Yoon SS, Yarin AL. Advances in self-healing materials based on vascular networks with mechanical self-repair characteristics. Adv Colloid Interface Sci. 2018 Feb;252:21-37. doi: 10.1016/j.cis.2017.12.010. Epub 2017 Dec 24. Review. PubMed PMID: 29329666.

7: Njoroge I, Kempler PA, Deng X, Arnold ST, Jennings GK. Surface-Initiated Ring-Opening Metathesis Polymerization of Dicyclopentadiene from the Vapor Phase. Langmuir. 2017 Dec 12;33(49):13903-13912. doi: 10.1021/acs.langmuir.7b02523. Epub 2017 Nov 28. PubMed PMID: 29125298.

8: Wang Z, Gao J, Ustach V, Li C, Sun S, Hu S, Faller R. Tunable Permeability of Cross-Linked Microcapsules from pH-Responsive Amphiphilic Diblock Copolymers: A Dissipative Particle Dynamics Study. Langmuir. 2017 Jul 25;33(29):7288-7297. doi: 10.1021/acs.langmuir.7b01586. Epub 2017 Jul 10. PubMed PMID: 28661159.

9: Pascual LMM, Goetz AE, Roehrich AM, Boydston AJ. Investigation of Tacticity and Living Characteristics of Photoredox-Mediated Metal-Free Ring-Opening Metathesis Polymerization. Macromol Rapid Commun. 2017 Jul;38(13). doi: 10.1002/marc.201600766. Epub 2017 Feb 13. PubMed PMID: 28195676.

10: Park E, Kim J, Yim JH, Han J, Kwon TS, Park YK, Jeon JK. Synthesis of Dicyclopentadiene Oligomer Over Nanoporous Al-MCM-41 Catalysts. J Nanosci Nanotechnol. 2016 May;16(5):4512-5. PubMed PMID: 27483783.

11: de Bettencourt-Dias A, Rossini JS. Ligand Design for Luminescent Lanthanide-Containing Metallopolymers. Inorg Chem. 2016 Oct 17;55(20):9954-9963. Epub 2016 Aug 2. PubMed PMID: 27482851.

12: Elder RM, Knorr DB, Andzelm JW, Lenhart JL, Sirk TW. Nanovoid formation and mechanics: a comparison of poly(dicyclopentadiene) and epoxy networks from molecular dynamics simulations. Soft Matter. 2016 May 11;12(19):4418-34. doi: 10.1039/c6sm00691d. PubMed PMID: 27087585.

13: Wappel J, Fischer RC, Cavallo L, Slugovc C, Poater A. Simple activation by acid of latent Ru-NHC-based metathesis initiators bearing 8-quinolinolate co-ligands. Beilstein J Org Chem. 2016 Jan 28;12:154-65. doi: 10.3762/bjoc.12.17. eCollection 2016. PubMed PMID: 26877818; PubMed Central PMCID: PMC4734425.

14: Balof SL, Nix KO, Olliff MS, Roessler SE, Saha A, Müller KB, Behrens U, Valente EJ, Schanz HJ. Hexacoordinate Ru-based olefin metathesis catalysts with pH-responsive N-heterocyclic carbene (NHC) and N-donor ligands for ROMP reactions in non-aqueous, aqueous and emulsion conditions. Beilstein J Org Chem. 2015 Oct 21;11:1960-72. doi: 10.3762/bjoc.11.212. eCollection 2015. PubMed PMID: 26664616; PubMed Central PMCID: PMC4660970.

15: Kotha S, Ravikumar O, Majhi J. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein J Org Chem. 2015 Aug 27;11:1503-8. doi: 10.3762/bjoc.11.163. eCollection 2015. PubMed PMID: 26425207; PubMed Central PMCID: PMC4578362.

16: Vidavsky Y, Navon Y, Ginzburg Y, Gottlieb M, Lemcoff NG. Thermal properties of ruthenium alkylidene-polymerized dicyclopentadiene. Beilstein J Org Chem. 2015 Aug 21;11:1469-74. doi: 10.3762/bjoc.11.159. eCollection 2015. PubMed PMID: 26425203; PubMed Central PMCID: PMC4578353.

17: Park E, Kim J, Yim JH, Han J, Park YK, Jeon JK. Synthesis of Tricyclopentadiene Over Nanoporous MCM-41 Catalysts. J Nanosci Nanotechnol. 2015 Jul;15(7):5358-61. PubMed PMID: 26373142.

18: Kovačič S, Mazaj M, Ješelnik M, Pahovnik D, Žagar E, Slugovc C, Logar NZ. Synthesis and Catalytic Performance of Hierarchically Porous MIL-100(Fe)@polyHIPE Hybrid Membranes. Macromol Rapid Commun. 2015 Sep;36(17):1605-11. doi: 10.1002/marc.201500241. Epub 2015 Jul 14. PubMed PMID: 26173197.

19: Goetz AE, Boydston AJ. Metal-Free Preparation of Linear and Cross-Linked Polydicyclopentadiene. J Am Chem Soc. 2015 Jun 24;137(24):7572-5. doi: 10.1021/jacs.5b03665. Epub 2015 Jun 12. PubMed PMID: 26053254.

20: Kovačič S, Anžlovar A, Erjavec B, Kapun G, Matsko NB, Žigon M, Žagar E, Pintar A, Slugovc C. Macroporous ZnO foams by high internal phase emulsion technique: synthesis and catalytic activity. ACS Appl Mater Interfaces. 2014 Nov 12;6(21):19075-81. doi: 10.1021/am5050482. Epub 2014 Oct 30. PubMed PMID: 25335099.